molecular formula C12H13N3O B493930 2-(1-pyrrolidinyl)-4(3H)-quinazolinone CAS No. 29874-77-9

2-(1-pyrrolidinyl)-4(3H)-quinazolinone

Cat. No.: B493930
CAS No.: 29874-77-9
M. Wt: 215.25g/mol
InChI Key: KSDABWGBZQUTRR-UHFFFAOYSA-N
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Description

2-(1-pyrrolidinyl)-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core with a pyrrolidine substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-pyrrolidinyl)-4(3H)-quinazolinone typically involves the reaction of quinazolinone derivatives with pyrrolidine. One common method is the cyclization of 2-aminobenzamide with pyrrolidine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-pyrrolidinyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone derivatives, and substituted quinazolinone compounds with various functional groups .

Scientific Research Applications

2-(1-pyrrolidinyl)-4(3H)-quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-pyrrolidinyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Quinazolinone derivatives: Compounds with a quinazolinone core but different substituents at the 2-position.

Uniqueness

2-(1-pyrrolidinyl)-4(3H)-quinazolinone is unique due to the combination of the quinazolinone core and the pyrrolidine substituent. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-pyrrolidin-1-yl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-11-9-5-1-2-6-10(9)13-12(14-11)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDABWGBZQUTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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